molecular formula C8H14F3N3O B15291488 3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide

3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide

Katalognummer: B15291488
Molekulargewicht: 225.21 g/mol
InChI-Schlüssel: YFFFRXDRRYVNON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide is a synthetic organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide typically involves the reaction of a pyrrolidine derivative with methoxymethyl and trifluoromethyl groups under controlled conditions. Common reagents used in the synthesis include methoxymethyl chloride, trifluoromethyl iodide, and a suitable base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidines.

Wissenschaftliche Forschungsanwendungen

3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide
  • 3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Uniqueness

3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl and trifluoromethyl groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H14F3N3O

Molekulargewicht

225.21 g/mol

IUPAC-Name

3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide

InChI

InChI=1S/C8H14F3N3O/c1-15-5-7(8(9,10)11)2-3-14(4-7)6(12)13/h2-5H2,1H3,(H3,12,13)

InChI-Schlüssel

YFFFRXDRRYVNON-UHFFFAOYSA-N

Kanonische SMILES

COCC1(CCN(C1)C(=N)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.